Chloroform-13C
Description
Significance of Stable Isotope Labeling in Advanced Chemical and Biochemical Investigations
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing carbon-12 with carbon-13. creative-proteomics.com This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but can be distinguished by analytical techniques that are sensitive to mass differences. diagnosticsworldnews.com This ability to trace molecules without altering their chemical behavior is the cornerstone of its utility in research. silantes.com
The applications of stable isotope labeling are vast and cut across multiple scientific disciplines. symeres.com In drug metabolism and pharmacokinetic (DMPK) studies, labeling helps in understanding metabolic pathways and bioavailability. symeres.com In proteomics and metabolomics, it allows for precise quantification of proteins and metabolites, offering insights into cellular processes. silantes.com Furthermore, stable isotopes are instrumental in environmental and ecological studies for tracing nutrient cycling and microbial activity. silantes.com Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) heavily rely on stable isotope labeling to enhance detection sensitivity and provide detailed structural information. symeres.comsilantes.com
Overview of Chloroform-13C as a Pivotal Research Tool
This compound, with the chemical formula (¹³C)HCl₃, is a specific isotopologue of chloroform (B151607) where the carbon atom is the stable isotope carbon-13. scbt.com This seemingly minor change has profound implications for its application in research, particularly in NMR spectroscopy. While regular chloroform (with carbon-12) is NMR-inactive, the carbon-13 nucleus has a nuclear spin of 1/2, making it detectable by NMR. fiveable.me This property allows this compound to be used as a high-purity solvent and an internal standard in ¹³C NMR spectroscopy, providing a clear reference point for analyzing the structure of other molecules dissolved in it. frontiersin.orgnih.gov
The unique signal of this compound in an NMR spectrum helps in calibrating and scaling the spectra, ensuring the accuracy and comparability of data across different experiments. frontiersin.org Its utility extends to being a precursor in the synthesis of other ¹³C-labeled compounds, which are then used to trace metabolic pathways and elucidate reaction mechanisms. symeres.comisotope.com
Below is a table summarizing the key physicochemical properties of Chloroform and its ¹³C-labeled counterpart:
| Property | Chloroform (CHCl₃) | Chloroform-¹³C ((¹³C)HCl₃) |
| Molecular Formula | CHCl₃ | (¹³C)HCl₃ |
| Molecular Weight | 119.38 g/mol chemicalbook.com | 120.37 g/mol scbt.com |
| CAS Number | 67-66-3 chemicalbook.com | 31717-44-9 scbt.com |
| Boiling Point | 61.15 °C wikipedia.org | Not significantly different |
| Melting Point | -63 °C chemicalbook.com | Not significantly different |
| Solubility in Water | 8.09 g/L at 20 °C wikipedia.org | Not significantly different |
| Appearance | Clear, colorless liquid chemicalbook.com | Clear, colorless liquid scbt.com |
Current Research Landscape and Future Directions for this compound Applications
The current research landscape sees this compound primarily employed as a solvent and reference standard in NMR spectroscopy for the structural elucidation of a vast array of organic and organometallic compounds. wikipedia.orgacs.org Its role is particularly critical in metabolomics, where it aids in the identification and quantification of metabolites in complex biological samples. silantes.comfrontiersin.org For instance, in studies involving the analysis of cellular extracts, this compound is used in the extraction process and as an internal standard for NMR analysis, allowing researchers to track the metabolic fate of ¹³C-labeled substrates. frontiersin.org
Recent studies have highlighted the importance of understanding solvent-solute interactions and their impact on chemical shifts in NMR. nih.govcdnsciencepub.com Research comparing chemical shifts in deuterated chloroform (CDCl₃) and other solvents like carbon tetrachloride (CCl₄) demonstrates the specific interactions that can influence spectral data. nih.gov
Looking ahead, the applications of this compound are expected to expand. The drive for greater accuracy and sensitivity in analytical techniques will likely lead to the development of improved solvent models and computational methods where this compound will play a key role. nih.gov Its use as a building block for more complex ¹³C-labeled molecules will continue to be a vital area of research, enabling more sophisticated studies of biological systems and chemical reactions. symeres.comacs.org As our understanding of the "chemical multiverse" of natural products deepens, the standardized data obtained using this compound will be invaluable for chemoinformatic databases and the development of predictive models for properties like solubility. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3/c2-1(3)4/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRZPFGACZZDS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185611 | |
| Record name | Methane-13C, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31717-44-9 | |
| Record name | Methane-13C, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane-13C, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroform-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Applications of Chloroform 13c in Nuclear Magnetic Resonance Nmr
Fundamentals of Carbon-13 NMR Spectroscopy in Chloroform-13C Environment
Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules. The use of this compound as a solvent and reference standard is integral to many ¹³C NMR experiments.
Role of this compound as an Internal Standard and Reference Solvent in NMR Chemical Shift Referencing
In NMR spectroscopy, chemical shifts are measured relative to a reference compound. While tetramethylsilane (B1202638) (TMS) is a common internal standard, the residual proton signal in deuterated chloroform (B151607) (CDCl₃) is often used for ¹H NMR referencing. ucla.eduiastate.edu Similarly, the carbon signal of CDCl₃ itself, which appears as a triplet around 77.2 ppm, is widely used as an internal reference for ¹³C NMR spectra. ucla.edu The use of an internal standard like this compound, which is the solvent for the sample, is a common and convenient method for referencing. caltech.edu However, it is important to note that the chemical shift of the solvent can be influenced by the solute and other experimental conditions. caltech.edu For highly accurate measurements, particularly when comparing spectra across different solvents, this effect must be considered. The chemical shift of chloroform is known to be sensitive to the solvent environment. cas.cz
Modern spectrometers can lock onto the deuterium (B1214612) signal of the solvent, which provides a stable reference for the magnetic field. This lock signal is then used to reference the chemical shifts of other nuclei, including ¹³C. ucla.educaltech.edu This method, which uses the solvent as an internal standard, is the default for many NMR software packages. caltech.edu
Investigation of Solvent-Induced Effects on Carbon-13 Chemical Shifts
The solvent can significantly influence the chemical shifts of a dissolved molecule. cdnsciencepub.com These solvent-induced shifts arise from various interactions, including hydrogen bonding, van der Waals forces, and bulk magnetic susceptibility effects. cas.czcdnsciencepub.com Chloroform, being a weakly acidic solvent, can form hydrogen bonds with solute molecules, leading to changes in their electronic environment and, consequently, their ¹³C chemical shifts. cdnsciencepub.comnih.gov
Studies have shown that carbon chemical shifts are generally more sensitive to solvent effects than proton chemical shifts. cdnsciencepub.com The magnitude and even the sign of the solvent-induced shift can vary for different carbon atoms within the same molecule. cdnsciencepub.com For instance, research on cholesterol in different solvents, including chloroform, revealed that all carbon atoms experienced solvent effects of varying degrees. cdnsciencepub.com Similarly, a study on pyridine (B92270) in 24 different solvents demonstrated the solvent-dependent nature of its ¹³C chemical shifts. cdnsciencepub.com
The choice of solvent can sometimes lead to the scrambling or misassignment of ¹³C resonances if care is not taken. cdnsciencepub.com Comparing spectra recorded in different solvents, such as chloroform-d (B32938) (CDCl₃) and carbon tetrachloride (CCl₄), can help to identify and understand specific solute-solvent interactions. nih.gov CCl₄ is an apolar solvent incapable of acting as a hydrogen-bond donor, so differences in chemical shifts between CDCl₃ and CCl₄ can highlight the impact of hydrogen bonding with chloroform. nih.gov
Strategies for Signal Enhancement and Sensitivity Optimization (e.g., NOE, DEPT)
The low natural abundance (1.1%) and small gyromagnetic ratio of the ¹³C nucleus result in inherently low sensitivity for ¹³C NMR spectroscopy. huji.ac.il To overcome this, several signal enhancement techniques are employed.
The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of one nucleus (typically ¹H) leads to an enhancement of the signal intensity of a nearby nucleus (¹³C). huji.ac.ilbhu.ac.in In standard ¹³C NMR experiments, broadband proton decoupling is used to simplify the spectrum by removing ¹H-¹³C couplings. A beneficial side effect of this decoupling is the NOE, which can significantly increase the signal-to-noise ratio of the ¹³C spectrum. huji.ac.il However, the NOE enhancement is not uniform for all carbons, which means that the integration of a standard ¹³C spectrum is generally not quantitative. huji.ac.il
Distortionless Enhancement by Polarization Transfer (DEPT) is a more advanced technique that transfers polarization from the highly abundant and sensitive protons to the less sensitive carbons. nanalysis.comdbkgroup.org This results in a significant sensitivity enhancement. nanalysis.com DEPT experiments are particularly useful for determining the number of protons attached to each carbon atom (i.e., distinguishing between CH, CH₂, and CH₃ groups). bhu.ac.innanalysis.com By running a series of DEPT experiments with different pulse angles (DEPT-45, DEPT-90, and DEPT-135), one can differentiate between these carbon types based on the phase of their signals. nanalysis.com Quaternary carbons, which have no attached protons, are not observed in DEPT spectra. nanalysis.com
| Technique | Description | Application in this compound Environment |
| NOE | Signal enhancement of a nucleus due to irradiation of a nearby nucleus. | Broadband proton decoupling in CDCl₃ enhances ¹³C signals. |
| DEPT | Polarization transfer from ¹H to ¹³C for signal enhancement and spectral editing. | Used in CDCl₃ to determine the multiplicity of carbon signals (CH, CH₂, CH₃). |
Structural Elucidation and Conformational Dynamics
¹³C NMR spectroscopy, especially when employing advanced 2D techniques, is a cornerstone for determining the structure and conformation of molecules in solution.
Determination of Complex Molecular Architectures using 1D and 2D ¹³C NMR (e.g., COSY, INADEQUATE)
While 1D ¹³C NMR provides information about the number of different carbon environments in a molecule, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. researchgate.netmdpi.com
COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that shows correlations between coupled nuclei. While typically used for ¹H-¹H correlations, ¹³C-¹³C COSY experiments are also possible, though less common due to the low probability of two adjacent ¹³C atoms at natural abundance. mdpi.comrsc.org
The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) is a powerful 2D NMR technique that directly observes one-bond ¹³C-¹³C correlations. huji.ac.ilsci-hub.se This experiment is extremely insensitive because it relies on detecting molecules with two adjacent ¹³C isotopes, which occurs in only about 0.01% of molecules at natural abundance. huji.ac.il Despite its low sensitivity, INADEQUATE is invaluable for unambiguously tracing the carbon skeleton of a molecule, especially for compounds with many quaternary carbons and few protons. sci-hub.se The experiment can be made more feasible by using ¹³C-enriched samples. huji.ac.il
| 2D NMR Technique | Information Provided | Utility in this compound |
| ¹³C-¹³C COSY | Correlation between coupled ¹³C nuclei. | Limited use at natural abundance due to low sensitivity. |
| INADEQUATE | Direct one-bond ¹³C-¹³C connectivities. | Powerful for tracing the carbon skeleton, despite very low sensitivity at natural abundance. rsc.orghuji.ac.il |
Elucidation of Three-Dimensional Solution Structures via Molecular Modeling and NMR Constraints (e.g., ROESY)
To determine the three-dimensional structure of a molecule in solution, NMR-derived distance and dihedral angle constraints are often combined with molecular modeling. chemrxiv.orgresearchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a 2D NMR experiment that, like its counterpart NOESY, detects through-space correlations between protons that are close to each other (typically < 5 Å). chemrxiv.orgnih.gov ROESY is particularly useful for molecules of intermediate size where the NOE may be zero or very weak. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing valuable distance constraints for molecular modeling. chemrxiv.org
By combining these distance constraints from ROESY experiments with dihedral angle information from J-coupling constants and other NMR data, a detailed 3D model of the molecule's solution conformation can be generated. chemrxiv.orgresearchgate.net This integrated approach has been successfully used to study the conformation of complex molecules like modified calix ipb.ptarenes and to distinguish between different stereoisomers. chemrxiv.orgnih.gov
Reaction Mechanism Elucidation through In Situ Carbon-13 NMR Monitoring
The use of this compound in in situ Carbon-13 (¹³C) NMR allows for real-time observation of chemical transformations, providing invaluable insights into reaction pathways. fiveable.mefu-berlin.deresearchgate.net
Tracking Reaction Progress and Product Formation
By monitoring changes in the ¹³C NMR spectrum over time, chemists can track the disappearance of starting materials and the emergence of product signals. fiveable.me This continuous monitoring provides a kinetic profile of the reaction, detailing the rate of product formation and the consumption of reactants. For instance, in situ ¹³C NMR has been effectively used to follow the conversion of ethanol (B145695) to acetic acid and carbonate, where the decrease in the ethanol signal and the corresponding increase in product signals are observed over time. researchgate.net This method is particularly advantageous for reactions where traditional sampling and analysis might disturb the reaction equilibrium or are otherwise impractical. The ability to observe the reaction as it happens offers a direct window into its progress. fiveable.mefu-berlin.de
Identification and Characterization of Transient Reactive Intermediates (e.g., Dichlorocarbene)
A significant advantage of in situ ¹³C NMR is its capacity to detect and characterize short-lived reactive intermediates that are crucial to understanding a reaction's mechanism. researchgate.netnih.govacs.org For example, dichlorocarbene (B158193), a highly reactive species often generated from chloroform, can be observed and studied using ¹³C-labeled chloroform. The distinct ¹³C chemical shift of the carbene provides direct evidence of its formation and allows for the study of its subsequent reactions. Both mono- and bis-formate intermediates have been detected using ¹³C CP/MAS NMR. researchgate.net This capability is not limited to carbenes; other transient species in various chemical and electrochemical reactions can be identified, offering a more complete picture of the reaction mechanism. researchgate.netresearchgate.netnih.govacs.org The characterization of such intermediates is often accomplished through a combination of 1D and 2D NMR techniques. researchgate.net
Quantitative Carbon-13 NMR Spectroscopy
Quantitative ¹³C NMR (q¹³C NMR) spectroscopy is a powerful analytical method for determining the concentration of components in a mixture. magritek.com this compound can be utilized in these analyses, particularly when its signal does not overlap with those of the analytes.
Determination of Compound Ratios in Mixtures
¹³C NMR spectroscopy is an effective tool for determining the ratios of compounds in a mixture, such as diastereomers, regioisomers, and constitutional isomers. nih.govacs.orgresearchgate.net The wide chemical shift range of ¹³C NMR often provides better resolution of signals compared to proton (¹H) NMR, enabling more accurate integration and quantification of individual components. nih.govacs.org For instance, the diastereomeric ratios of diols have been successfully determined using this technique where ¹H NMR failed due to signal overlap. nih.govacs.org While traditional quantitative ¹³C NMR requires long relaxation delays, studies have shown that spectra acquired with short delays can still provide accurate ratios, significantly reducing experiment time. acs.orgox.ac.uk This makes the technique practical for routine analysis. nih.govacs.org
Table 1: Comparison of Diastereomeric Ratios Determined by Different NMR Methods
| Diol | ¹H NMR Ratio (diastereomers) | ¹³C NMR Ratio (diastereomers) |
| Diol 1 | Resolvable | In agreement with ¹H NMR |
| Diol 2 | Resolvable | In agreement with ¹H NMR |
| Diol 3 | Unresolvable due to overlap | Successfully determined |
This table is a representation of findings where ¹³C NMR provides resolution for analysis where ¹H NMR is limited. nih.gov
Analysis of Polymer End Groups
Determining the structure and concentration of polymer end groups is crucial for understanding polymerization mechanisms and controlling polymer properties. ¹³C NMR spectroscopy is a valuable method for this purpose, providing detailed structural information about the polymer backbone and end units. nih.govjeol.comresearchgate.net For example, in the analysis of ethylene (B1197577) oxide-propylene oxide (EO-PO) copolymers, ¹³C NMR can distinguish between block and random sequences and identify the terminal groups. jeol.com This information is often complementary to data obtained from other techniques like MALDI-TOFMS. jeol.com Quantitative ¹³C NMR has been successfully applied to analyze low molecular weight polymers, affording results consistent with those from ¹H NMR and MALDI-TOFMS. nih.govacs.org
Table 2: Polymer End Group Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Detailed structural information of backbone and end groups. jeol.com | Can distinguish between different types of end groups and polymer microstructures. jeol.comresearchgate.net | Lower sensitivity compared to ¹H NMR. mdpi.com |
| ¹H NMR | Quantitative determination of end groups. nih.gov | High sensitivity. | Spectral congestion can be a problem. nih.gov |
| MALDI-TOFMS | Molecular weight distribution and identification of polymer series. jeol.com | High mass resolution. jeol.com | May cause fragmentation; no sample recovery. nih.gov |
Solid-State Carbon-13 NMR Spectroscopy
Solid-state ¹³C NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of solid materials, including those that are insoluble or have complex crystalline forms. measurlabs.comacs.orgacs.org this compound can be studied in the solid state, often as an included guest molecule within a host structure, to probe the nature of host-guest interactions and the local environment of the chloroform molecule. researchgate.net
High-resolution solid-state ¹³C NMR techniques, such as cross-polarization magic-angle spinning (CP-MAS), are particularly sensitive to the local molecular environment and can reveal details about molecular conformation and packing in the solid state. acs.orgnih.gov For instance, the ¹³C chemical shifts of macrocyclic antibiotics were observed to change significantly upon complexation with metal ions, reflecting conformational changes. nih.gov Similarly, the study of inclusion complexes, such as cryptophane-E with chloromethane, utilizes solid-state NMR to understand the dynamic properties of the guest-host system. researchgate.net The technique is powerful for characterizing different polymorphic forms of crystalline organic compounds, as even minor changes in conformation can lead to different ¹³C chemical shifts. acs.org
Investigation of Solvent-Induced Structural Transformations in Materials (e.g., MOFs)
The use of this compound in NMR spectroscopy is particularly insightful for studying solvent-induced structural changes in materials like Metal-Organic Frameworks (MOFs). MOFs are porous materials with dynamic structures that can be influenced by the surrounding solvent molecules. mdpi.com
Researchers have demonstrated that even subtle changes in the solvent environment, such as switching between chloroform and dichloromethane (B109758), can trigger significant structural rearrangements in coordination cages. researchgate.net For instance, a ruthenium-based coordination cage was observed to transform from an octanuclear prismatic structure in chloroform to a tetranuclear complex in dichloromethane. researchgate.net This highlights the critical role of specific solvent-analyte interactions in dictating the final assembled structure.
The selective labeling of linker molecules in flexible MOFs with ¹³C allows for precise monitoring of local structural changes upon solvent interaction. rsc.org Solid-state NMR spectroscopy, utilizing ¹³C and ¹H NMR, has been effectively used to study the pillared-layer MOF DUT-8(Ni), revealing specific polar interactions between the solvent and the framework's nodes. rsc.orgnih.gov This technique provides a powerful method for understanding the "breathing" or "gate-pressure" effects in these flexible materials, where the framework transforms between open and closed pore states in response to solvent removal or introduction. mdpi.com
A study on a copper-based MOF synthesized with a novel tetracarboxylic acid ligand demonstrated solvent-induced structural transformations. rsc.org The exchange of N,N-dimethylformamide (DMF) with dimethylsulfoxide (DMSO) resulted in a single-crystal-to-single-crystal transformation, and reversible crystalline-to-amorphous phase changes were observed with volatile polar solvents. rsc.org
| Material Studied | Solvent System | Observed Transformation | Analytical Technique |
| Ruthenium-based coordination cage | Chloroform vs. Dichloromethane | Octanuclear prism to tetranuclear complex researchgate.net | NMR Spectroscopy |
| DUT-8(Ni) (MOF) | Various Solvents | Local structural changes at carboxylate carbons rsc.orgnih.gov | Solid-State ¹³C and ¹H NMR rsc.orgnih.gov |
| Copper-based MOF (H₄BADI ligand) | DMF, DMSO, other polar solvents | Single-crystal-to-single-crystal and crystalline-to-amorphous transformations rsc.org | Single-Crystal X-ray Diffraction rsc.org |
Analysis of Host-Guest Interactions within Porous Materials
This compound NMR is instrumental in elucidating the intricate host-guest interactions within the cavities of porous materials. The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, making it an excellent probe for interactions between a host framework and guest molecules.
In the study of porous organic cages, ¹H NMR analysis in a non-deuterated solvent (using a sealed capillary of deuterated solvent for locking) revealed a significant shielding effect on methane (B114726) when it was introduced into a porous liquid composed of cage molecules dissolved in a bulky solvent. rsc.org The methane signal shifted upfield, indicating its presence within the cage cavity. rsc.org This was further supported by shifts in the cage's own proton signals. rsc.org
Solid-state NMR spectroscopy has also been employed to confirm the inclusion of guest molecules within porous frameworks. For example, in a study involving a BODIPY dye hosted within a crystalline sponge, ¹³C cross-polarization magic angle spinning (CPMAS) NMR spectra confirmed the presence of the dye within the framework, although detailed insights into the specific interactions were limited in this case. kent.ac.uk
The analysis of microporous polymers designed for iodine capture provides another example. Solid-state ¹³C CP/MAS NMR was used to confirm the polymeric network structure, with characteristic signals indicating the successful polymerization and the chemical environment of the carbon atoms within the polymer backbone. sci-hub.se While the focus was on the polymer structure, this technique is readily applicable to studying the interactions with captured guest molecules like iodine.
| Host Material | Guest Molecule | Key Finding | NMR Technique |
| Porous Organic Cage Liquid | Methane | Significant upfield shift of methane's NMR signal, confirming its encapsulation within the cage cavity. rsc.org | ¹H NMR |
| Crystalline Sponge | BODIPY Dye | Confirmed the inclusion of the dye within the porous framework. kent.ac.uk | ¹³C CP/MAS NMR |
| Microporous Polymer | - | Confirmed the successful formation of the porous polymer network. sci-hub.se | Solid-State ¹³C CP/MAS NMR |
Biomolecular NMR Spectroscopy in this compound Containing Media
Probing the Structure and Dynamics of Proteins, Nucleic Acids, and Lipids
This compound, often used in conjunction with other deuterated solvents, is a valuable medium for biomolecular NMR studies, particularly for membrane proteins and lipids that are soluble in organic solvents. The use of ¹³C-labeled compounds allows for the detailed investigation of their structure and dynamics.
In the study of protein-lipid interactions, ¹³C-labeled cholesterol was used to investigate its binding to a membrane protein. nih.gov By dissolving the lipids and ¹³C-labeled cholesterol in chloroform and methanol (B129727), researchers could prepare membrane samples for solid-state NMR analysis. nih.gov This approach enabled the identification of specific correlation peaks between the cholesterol carbons and the protein, revealing the binding interface. nih.gov
¹³C NMR is also a powerful tool for analyzing the composition of complex lipid mixtures without the need for prior separation. mdpi.com The chemical shifts of the carbonyl and olefinic carbons in fatty acids provide detailed information about the types of fatty acids present and their position on the glycerol (B35011) backbone. mdpi.com While signal overlap can be a challenge in ¹H NMR, the wider chemical shift range of ¹³C NMR provides better resolution. mdpi.comacs.org The use of ¹³C-enriched samples can further enhance the sensitivity of these measurements. nih.gov
A methanol/chloroform extraction protocol allows for the analysis of both cytosolic and lipid fractions from biological samples using ¹H and ¹³C NMR. frontiersin.org This enables the simultaneous study of carbohydrates, amino acids, and fatty acids, providing a comprehensive metabolic profile. frontiersin.org
Application of Hyperpolarized Carbon-13 Probes for Enhanced Signal Acquisition
A major limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H. wikipedia.org Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can overcome this limitation by dramatically enhancing the ¹³C NMR signal by tens of thousands of times. nih.gov
Hyperpolarized ¹³C-labeled substrates, such as pyruvate (B1213749), are used to study metabolic fluxes in real-time. nih.govnih.gov In a study combining a bioreactor with hyperpolarized ¹³C NMR, researchers were able to monitor the metabolism of immortalized rat hepatoma cells. nih.gov By injecting hyperpolarized [1-¹³C]pyruvate, they could observe its conversion to lactate (B86563) and alanine (B10760859), providing quantitative measurements of metabolic fluxes through lactate dehydrogenase and alanine aminotransferase. nih.gov
This technology has significant potential for studying the metabolic changes associated with diseases like cancer and for evaluating the response to therapies. nih.gov While many hyperpolarization studies are conducted in aqueous media for biological systems, the principles can be extended to studies in organic solvents like chloroform for specific applications, particularly in the analysis of lipid metabolism and membrane transport.
Another hyperpolarization technique, Signal Amplification by Reversible Exchange (SABRE), has been used to enhance the sensitivity of ¹³C NMR spectra on benchtop spectrometers. whiterose.ac.uk This method uses parahydrogen to transfer polarization to a target molecule via a catalyst, leading to significant signal enhancements for both 1D and 2D ¹³C NMR spectra at natural abundance. whiterose.ac.uk
| Technique | Application | Key Advantage |
| Dynamic Nuclear Polarization (DNP) | Real-time metabolic flux analysis using hyperpolarized ¹³C-pyruvate. nih.govnih.gov | Dramatically increases ¹³C signal intensity, enabling the observation of rapid metabolic processes. nih.gov |
| Signal Amplification by Reversible Exchange (SABRE) | Enhancing ¹³C NMR spectra on low-field benchtop spectrometers. whiterose.ac.uk | Overcomes the low sensitivity of benchtop instruments, allowing for ¹³C NMR at natural abundance. whiterose.ac.uk |
| ¹³C Isotope Labeling | Determining protein-cholesterol binding structures in lipid bilayers. nih.gov | Allows for the detection of specific intermolecular interactions through correlation spectroscopy. nih.gov |
Stable Isotope Tracer Studies and Metabolic Flux Analysis Utilizing Chloroform 13c
Methodological Framework for Carbon-13 Isotopic Tracing Experiments
The choice of the ¹³C-labeled tracer is a critical determinant of the quality and precision of the resulting metabolic flux data. researchgate.net There is no single universal tracer; the optimal choice depends on the specific metabolic pathways under investigation. d-nb.info The experimental design process often involves computational simulations to select tracer combinations that will maximize the resolution of the fluxes of interest. vanderbilt.eduresearchgate.net The goal is to choose a tracer or a mixture of tracers that will produce distinct labeling patterns for different pathways, allowing for their deconvolution. researchgate.net
Generally, ¹³C-labeled glucose tracers are best suited for determining fluxes in the upper parts of central carbon metabolism, such as glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). d-nb.info In contrast, ¹³C-glutamine tracers typically provide better resolution for fluxes in the lower part of metabolism, including the Tricarboxylic Acid (TCA) cycle. nih.govd-nb.info For example, a combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine has been shown to be effective for robustly quantifying fluxes throughout the central carbon network in mammalian cells. nih.gov The selection can be tailored to answer specific questions; for instance, [3,4-¹³C]glucose is a particularly effective tracer for quantifying the anaplerotic flux of glucose into the TCA cycle. d-nb.info
| ¹³C Tracer | Primary Target Pathway(s) | Rationale and Key Findings |
|---|---|---|
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for the overall network. Outperforms the more commonly used [1-¹³C]glucose for analyzing glycolysis and the PPP. nih.govresearchgate.net |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle, offering considerable utility in estimating TCA cycle and anaplerotic fluxes. nih.govrsc.org |
| [U-¹³C₆]glucose | Central Carbon Metabolism (Broad Survey) | Frequently used to get a broad overview of glucose carbon utilization for the biosynthesis of various downstream metabolites. nih.govmdpi.com |
| [1-¹³C]pyruvate | Pyruvate (B1213749) Carboxylase vs. Pyruvate Dehydrogenase Activity | Allows differentiation between pyruvate carboxylase activity (producing [M+1] citrate) and pyruvate dehydrogenase activity (producing unlabeled citrate). mdpi.com |
| [5-¹³C]glutamine | Reductive Carboxylation | Useful in conjunction with other tracers to evaluate the fraction of glutamine that is metabolized via reductive carboxylation. nih.gov |
Proper sample preparation is essential to ensure the quality and accuracy of stable isotope analysis. iaea.org The process for cellular metabolomics typically involves multiple steps, beginning with the rapid quenching of metabolic activity to preserve the metabolic state of the cell at the time of collection. rsc.org This is often achieved by using cold solvents like liquid nitrogen or chilled methanol (B129727). acs.orgfrontiersin.org
Following quenching, metabolites must be extracted from the cells. A widely used method is the methanol-chloroform-water extraction, which effectively separates polar metabolites (in the aqueous methanol phase) from lipids (in the chloroform (B151607) phase). frontiersin.orgfrontiersin.org This allows for the analysis of different classes of molecules from the same sample. Care must be taken throughout the process to prevent degradation or alteration of metabolites. Using isotopically labeled internal standards can help monitor and correct for metabolite loss during sample preparation. uab.edu The final extracts are then prepared for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can measure the mass isotopomer distributions of the metabolites. nih.govox.ac.uk For GC-MS analysis, metabolites often require chemical derivatization to increase their volatility. nih.gov
Applications in Cancer Metabolism Research
Metabolic reprogramming is a recognized hallmark of cancer, where cancer cells alter their metabolic pathways to fuel rapid proliferation and survival. nih.govfrontiersin.org Stable isotope tracing has become an invaluable tool for dissecting these metabolic alterations, providing a functional readout of the complex genetic and signaling changes that drive tumorigenesis. mit.edunomuraresearchgroup.com
Cancer cells rewire their metabolism to support the high demand for energy and biosynthetic precursors like nucleotides, lipids, and proteins. frontiersin.orgresearchgate.net ¹³C tracer studies have been instrumental in mapping these rewired pathways. A classic example is the enhanced rate of glycolysis even in the presence of oxygen (the Warburg effect). By using ¹³C-labeled glucose, researchers can trace the increased conversion of glucose to lactate (B86563) in cancer cells. nomuraresearchgroup.com
Furthermore, these studies have revealed a profound reliance of many cancer cells on the amino acid glutamine. nomuraresearchgroup.com Tracing with ¹³C-glutamine has demonstrated how it replenishes the TCA cycle (a process called anaplerosis) to provide intermediates for biosynthesis. mit.edu In some contexts, such as under hypoxia or when mitochondria are dysfunctional, cancer cells can also use glutamine in the reverse direction of the TCA cycle through reductive carboxylation to produce citrate (B86180) for lipid synthesis. frontiersin.orgnomuraresearchgroup.com These insights into dysregulated pathways open up new potential targets for cancer therapy. researchgate.net
For example, analyzing the labeling pattern in citrate after administration of both tracers can reveal the proportional contribution of glucose (via pyruvate dehydrogenase) and glutamine (via anaplerosis or reductive carboxylation) to the citrate pool. nomuraresearchgroup.com Similarly, tracing the carbons into newly synthesized fatty acids can quantify the extent to which glucose and glutamine fuel lipogenesis. nih.gov This quantitative data is crucial for understanding how different cancer types are metabolically wired and how they might respond to therapies that target these pathways.
| Metabolite | Tracer(s) Used | Typical Observation in Proliferating Cancer Cells | Metabolic Implication |
|---|---|---|---|
| Lactate | [U-¹³C₆]glucose | High fraction of M+3 lactate (fully labeled from glucose). | High glycolytic rate (Warburg Effect). |
| Citrate | [U-¹³C₆]glucose, [U-¹³C₅]glutamine | Labeling from both glucose (M+2) and glutamine (M+4, M+5). The ratio varies by cell type and condition. | Indicates dual fuel usage for the TCA cycle and lipogenesis. M+5 citrate specifically points to reductive carboxylation. |
| Aspartate | [U-¹³C₆]glucose | Enhanced production of M+3 aspartate. nih.gov | Suggests anaplerotic input from glucose via pyruvate carboxylase. |
| Palmitate (Fatty Acid) | [U-¹³C₆]glucose, [U-¹³C₅]glutamine | Significant incorporation of ¹³C from both glucose and glutamine into the fatty acid backbone. nih.gov | Demonstrates that both glucose and glutamine are key carbon sources for de novo fatty acid synthesis. |
Position-specific ¹³C tracers are essential for resolving fluxes through interconnected and branching pathways. For instance, [1,2-¹³C₂]glucose is one of the most effective tracers for simultaneously quantifying fluxes through glycolysis and the oxidative PPP. rsc.orgresearchgate.net In glycolysis, this tracer produces singly labeled (M+1) lactate and pyruvate. However, if the glucose enters the oxidative PPP, the C1 carbon is lost as CO₂, resulting in a different labeling pattern in downstream glycolytic intermediates. By analyzing the mass isotopomer distributions of metabolites like 3-phosphoglycerate, the relative flux through these two pathways can be precisely calculated. d-nb.info
For the TCA cycle, ¹³C-glutamine tracers are particularly informative. When [U-¹³C₅]glutamine enters the cycle via α-ketoglutarate, it produces M+4 labeled citrate, malate (B86768), and fumarate (B1241708) in the oxidative direction. researchgate.net If reductive carboxylation is active, M+5 citrate will be formed. mdpi.com The detailed labeling patterns throughout the TCA cycle intermediates, when analyzed with ¹³C-MFA, allow for the precise quantification of the cycle's flux, anaplerotic inputs, and the activity of pathways like reductive carboxylation, all of which are critical for cancer cell growth. researchgate.netmit.edu
| Pathway | Tracer Example | Key Labeled Product(s) Analyzed | Information Gained from Isotopomer Analysis |
|---|---|---|---|
| Glycolysis vs. PPP | [1,2-¹³C₂]glucose | 3-Phosphoglycerate, Lactate | The ratio of M+1 to M+2 labeled species distinguishes the direct glycolytic route from the flux that has passed through the PPP. d-nb.info |
| TCA Cycle (Oxidative) | [U-¹³C₅]glutamine | Citrate, Malate, Fumarate | Appearance of M+4 isotopologues confirms oxidative metabolism of glutamine within the TCA cycle. researchgate.net |
| TCA Cycle (Reductive) | [U-¹³C₅]glutamine | Citrate | Detection of M+5 citrate is a definitive marker of reductive carboxylation of α-ketoglutarate. mdpi.com |
| Anaplerosis (Pyruvate Carboxylase) | [U-¹³C₆]glucose | Malate, Aspartate | The presence of M+3 labeled malate or aspartate indicates the anaplerotic fixation of CO₂ onto pyruvate. nih.gov |
In Vivo and Ex Vivo Tracer Studies
Stable isotope tracing is a critical technique for monitoring pathway activity and has been successfully applied to various biological systems, including ex vivo tissues and in vivo animal models. researchgate.net The fundamental principle involves introducing a ¹³C-labeled substrate into a biological system and then measuring the incorporation of the ¹³C label into downstream metabolites. researchgate.netsci-hub.se This allows for the quantitative analysis of intracellular metabolic fluxes, providing insights into the functional state of cellular metabolism. sci-hub.senih.govrsc.orgcortecnet.comresearchgate.net
Application in Animal Models (e.g., Mouse Tumor Xenografts)
Mouse models, particularly those with human tumor xenografts, are widely used in cancer research to study tumor development and the efficacy of therapeutic agents. nih.govaacrjournals.orgbiorxiv.org Stable isotope tracing with ¹³C-labeled compounds is an emerging and powerful approach to assay the activity of metabolic networks within these models. nih.gov
In the context of xenograft studies, ¹³C-labeled tracers can be introduced through various routes, with the bolus intravenous injection via the tail vein being a common method. nih.gov For instance, studies have utilized repeated intravenous injections of ¹³C-labeled glucose and glutamine to achieve adequate enrichment in the engrafted tumors. nih.gov This approach allows for the detailed analysis of tumor metabolism in vivo.
While direct studies specifically detailing the use of Chloroform-¹³C in mouse tumor xenografts are not prevalent in the reviewed literature, the established methodologies for other ¹³C tracers provide a clear framework for its potential application. For example, after the introduction of a ¹³C tracer, tumor tissue is collected and flash-frozen. nih.gov Metabolites are then extracted using methods such as a cold methanol:water:chloroform mixture. nih.govnih.govbiorxiv.orgfrontiersin.org The labeled metabolites are subsequently analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to determine the fractional enrichment of ¹³C in key metabolic intermediates. rsc.orgnih.gov This data, when integrated into metabolic models, can reveal the intricate metabolic rewiring that often occurs in cancer cells. biorxiv.orgresearchgate.net
Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopy (MRS) for Dynamic Metabolic Imaging
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge, non-invasive imaging technique that dramatically enhances the signal of ¹³C-labeled molecules, enabling real-time monitoring of metabolic processes in vivo. thno.orgnih.govucsf.edu This method has shown significant promise in clinical and preclinical research, particularly in oncology. nih.govucsf.educam.ac.uk
The process involves increasing the nuclear spin polarization of a ¹³C-labeled substrate, such as pyruvate, by over 10,000-fold before its injection. nih.govcam.ac.uk This hyperpolarization results in a massive signal amplification, allowing for the detection of the tracer and its metabolic products with high sensitivity and temporal resolution. thno.orgucsf.edu A key application of this technique is the monitoring of the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate, which provides a direct measure of glycolytic activity, a hallmark of many cancers. nih.govnih.govucsf.edu
While the primary focus of hyperpolarized ¹³C MRS has been on substrates like pyruvate, the principles of the technique are applicable to other ¹³C-labeled compounds. Research has demonstrated the ability to hyperpolarize ¹³C in chloroform, achieving significant signal enhancements. acs.org In one study, a large ¹³C enhancement was obtained for chloroform, which could then be efficiently transferred to protons, demonstrating the feasibility of using hyperpolarized Chloroform-¹³C in advanced MRS studies. acs.org This opens up possibilities for developing novel hyperpolarized probes based on the chloroform scaffold for dynamic metabolic imaging.
The ability to non-invasively assess metabolic fluxes in real-time provides a powerful tool for diagnosing diseases, evaluating treatment responses, and understanding the biochemical underpinnings of various physiological and pathological states. nih.govucsf.edu
Broader Scientific Applications of Carbon-13 Tracers
The utility of ¹³C tracers extends beyond the realm of in vivo metabolic analysis in disease models. These powerful tools are instrumental in fundamental biochemical research and have found practical applications in fields such as food science.
Exploration of Biochemical Pathways in Biological Systems
Carbon-13 labeled compounds are invaluable for elucidating the intricate networks of biochemical reactions that constitute cellular metabolism. researchgate.net By introducing a ¹³C-labeled substrate and tracing the distribution of the isotope through various metabolic intermediates, researchers can identify and quantify the activity of different pathways. biorxiv.orgnih.gov This approach, known as ¹³C metabolic flux analysis (MFA), provides a quantitative description of cellular fluxes and offers deep insights into metabolic phenotypes. sci-hub.senih.govrsc.orgcortecnet.comresearchgate.netresearchgate.netvanderbilt.edu
The choice of the ¹³C tracer can be tailored to investigate specific reactions or pathways. researchgate.netvanderbilt.edu For example, different isotopomers of glucose can be used to resolve fluxes through glycolysis and the pentose phosphate pathway with high precision. researchgate.net Similarly, ¹³C-labeled glutamine is often used to probe the tricarboxylic acid (TCA) cycle and related anaplerotic reactions. cortecnet.comresearchgate.net
The data obtained from ¹³C tracer experiments, typically through mass spectrometry or NMR spectroscopy, reveals the labeling patterns of metabolites. rsc.org These patterns provide crucial information about the relative contributions of different substrates to metabolic pools and can help identify unexpected metabolic activities or pathway rerouting under specific conditions. biorxiv.orgnih.gov For instance, the observation of specific mass isotopomers of citrate after the administration of [U-¹³C]-glutamine can indicate the presence of reductive carboxylation, an alternative metabolic route important in certain cancer cells. biorxiv.orgresearchgate.net
Investigations in Food Authenticity and Traceability
Ensuring the authenticity and traceability of food products is a critical aspect of food safety and quality control. fiveable.me Stable isotope analysis, particularly of carbon-13, has emerged as a powerful tool for verifying the origin and production methods of various food items. fiveable.mevirginia.edutandfonline.commdpi.com
The principle behind this application lies in the natural variations in the ¹³C/¹²C ratio in different plants and, consequently, in the food products derived from them. fiveable.mevirginia.edu These variations arise primarily from the different photosynthetic pathways used by plants (C3, C4, and CAM), which result in distinct isotopic fractionation of atmospheric carbon dioxide. virginia.edu C3 plants, which include wheat, rice, and most fruits and vegetables, have a lower ¹³C content compared to C4 plants like maize and sugarcane. virginia.edu
By measuring the ¹³C/¹²C ratio in a food product using isotope ratio mass spectrometry (IRMS), it is possible to:
Detect adulteration: For example, the illegal addition of cheaper C4-derived sugars (like high-fructose corn syrup) to C3-derived products such as honey or fruit juice can be detected by an increase in the ¹³C content. fiveable.me
Verify geographical origin: The isotopic composition of plants can also be influenced by environmental factors such as water availability and temperature, providing clues about their geographical origin. tandfonline.com
Authenticate production methods: Isotope analysis can help distinguish between different animal feeding regimens (e.g., grass-fed vs. grain-fed) or farming practices (e.g., organic vs. conventional). fiveable.metandfonline.com
The use of a comprehensive database of authentic samples is crucial for comparing the isotopic signature of a test sample and establishing its authenticity. mdpi.com
Computational Chemistry and Modeling of Chloroform 13c Systems
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For Chloroform-13C, these calculations are particularly valuable for understanding its Nuclear Magnetic Resonance (NMR) spectra, which are highly sensitive to the local electronic environment of the ¹³C nucleus.
Prediction and Validation of Carbon-13 NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the accurate prediction of NMR chemical shifts. dergipark.org.tr This method addresses the gauge-origin problem, ensuring that the calculated magnetic shielding tensors, and thus the chemical shifts, are independent of the coordinate system's origin.
In the context of this compound, the GIAO method, often coupled with Density Functional Theory (DFT) functionals like B3LYP or mPW1PW91, can predict the ¹³C chemical shift with high accuracy. escholarship.org Calculations are typically performed on a molecular geometry that has been optimized at a chosen level of theory and basis set. The predicted chemical shifts are then often scaled using empirical scaling factors derived from a set of standard compounds to improve agreement with experimental data. escholarship.org For instance, scaling factors for chloroform (B151607) have been developed to correct systematic errors in the calculations. escholarship.org
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Solvent | Experimental δ (ppm) | Calculation Method | Basis Set | Calculated δ (ppm) |
| CDCl₃ | 77.0 | GIAO-B3LYP | 6-31G(d) | Varies with specific computational setup |
| CDCl₃ | 77.66 | Not specified | Not specified | Not specified researchgate.net |
Note: The calculated values can vary significantly based on the specific functional, basis set, and solvation model used. The experimental value is also subject to slight variations depending on the reference standard and experimental conditions.
The validation of these computational predictions against experimental ¹³C NMR data for this compound is a critical step. dergipark.org.tr A strong correlation between the calculated and observed chemical shifts provides confidence in the computational model's ability to describe the electronic structure of the molecule accurately.
Computational Modeling of Solute-Solvent Interactions and Their Influence on NMR Spectra
The chemical shift of this compound is not solely an intrinsic property of the isolated molecule but is also influenced by its interactions with the surrounding solvent molecules. Computational models are essential for dissecting these solute-solvent interactions and their impact on the NMR spectrum.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent. escholarship.org In this approach, the solvent is treated as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. The PCM can be effective in capturing the general influence of solvent polarity on the ¹³C chemical shift of this compound. dergipark.org.tr
However, for a more detailed understanding, explicit solvent models are often necessary. These models involve including a number of solvent molecules explicitly in the quantum chemical calculation. This approach can capture specific interactions, such as hydrogen bonding or other weak interactions between the this compound molecule and the solvent, which can significantly affect the local electronic environment and, consequently, the ¹³C chemical shift. For example, studies have shown that solute-solvent CH–π interactions can influence NMR chemical shifts, an effect not captured by implicit solvation models. escholarship.org
Molecular Dynamics Simulations for Conformational Analysis and Solution Structures
While this compound itself is a small, rigid molecule with limited conformational flexibility, it is often used as a solvent or as a component in more complex systems. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and solution structure of these larger systems.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. In the context of this compound, MD simulations can be used to:
Study the behavior of solutes in this compound as a solvent: MD can reveal how a solute molecule explores different conformations and how it is solvated by the surrounding chloroform molecules.
Investigate intermolecular interactions: By analyzing the trajectories from MD simulations, researchers can identify and quantify the interactions between this compound and other molecules in the system.
Generate representative structures for subsequent quantum chemical calculations: Snapshots from an MD trajectory can be used as starting points for higher-level quantum chemical calculations of NMR parameters, providing a more realistic and dynamic picture of the system.
For example, MD simulations have been used to study the dynamics of polymers in chloroform solution, providing insights into their local motions and the influence of the solvent. kpi.ua
Theoretical Investigations of Reaction Mechanisms Involving this compound as a Reagent
The use of this compound in these studies allows for direct comparison with experimental kinetic isotope effect (KIE) measurements. The KIE, which is the ratio of the reaction rate of the unlabeled reactant to the labeled reactant, is a sensitive probe of the bonding changes occurring at the transition state. Theoretical calculations of the KIE for reactions involving this compound can provide strong evidence for a proposed reaction mechanism. For instance, the synthesis of a 99% enriched ¹³C₁-PTMTC utilized this compound as a key reagent, and theoretical methods could be applied to understand the intricacies of this multi-step synthesis. nsf.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Utilizing Carbon-13 NMR Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties, respectively. The ¹³C NMR chemical shift of this compound, or of solutes dissolved in it, can serve as a valuable descriptor in such models.
The ¹³C chemical shift is a sensitive indicator of the electronic environment around the carbon atom. As such, it can encapsulate information about electronic effects, which are often critical determinants of a molecule's activity or properties. By incorporating experimentally measured or computationally predicted ¹³C NMR chemical shifts into QSAR/QSPR models, researchers can develop predictive tools for:
Toxicity assessment: Correlating the ¹³C NMR chemical shifts of a series of compounds with their measured toxicity.
Pharmacokinetic profiling: Relating chemical shifts to properties like absorption, distribution, metabolism, and excretion (ADME).
Prediction of physical properties: Using chemical shifts to predict properties such as solubility, boiling point, or partitioning behavior.
While direct QSAR/QSPR studies focusing solely on this compound are not extensively documented, the principle of using ¹³C NMR descriptors is a well-established practice in computational chemistry. dergipark.org.tr
Analytical Methodologies for Detection and Quantification of Chloroform 13c
Mass Spectrometry-Based Techniques for Isotopic Analysis
Mass spectrometry (MS) is a cornerstone for the analysis of isotope-labeled compounds, offering high sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful tool for the isotopic analysis of Chloroform-13C in complex matrices.
Gas Chromatography-Mass Spectrometry (GC/MS) for Isotopic Enrichment and Metabolite Profiling
Gas chromatography-mass spectrometry (GC/MS) is an ideal technique for the analysis of volatile organic compounds (VOCs) like chloroform (B151607). epa.govwikipedia.orgepa.gov In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column before being detected by a mass spectrometer. nih.govglsciences.com
For the analysis of this compound, GC/MS can be used to determine its isotopic enrichment, which is the percentage of ¹³C in the chloroform molecules. This is achieved by monitoring the mass-to-charge ratio (m/z) of the molecular ions. For unlabeled chloroform (¹²CHCl₃), the most abundant molecular ion cluster will be around m/z 118, 120, and 122, corresponding to the different isotopes of chlorine (³⁵Cl and ³⁷Cl). For this compound (¹³CHCl₃), this cluster will be shifted by one mass unit to m/z 119, 121, and 123. By comparing the intensities of these ion clusters, the degree of ¹³C labeling can be accurately calculated.
Metabolite profiling, the identification and quantification of metabolites, can also be performed using GC/MS, particularly if this compound is used as a tracer in biological systems. While chloroform itself is not extensively metabolized, any potential metabolites incorporating the ¹³C label could be tracked. For instance, if this compound were to be metabolized, the resulting products would carry the isotopic label, allowing them to be distinguished from endogenous metabolites. A common approach involves the use of a labeled internal standard, such as deuterated chloroform (CDCl₃), for accurate quantification in complex samples like drinking water.
Below is an illustrative data table showcasing typical GC/MS parameters for the analysis of chloroform.
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 40 °C for 5 min, ramp to 150 °C at 10 °C/min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-150 |
| Monitored Ions (¹²CHCl₃) | 83, 85 (Fragment ions); 118, 120 (Molecular ions) |
| Monitored Ions (¹³CHCl₃) | 84, 86 (Fragment ions); 119, 121 (Molecular ions) |
Liquid Chromatography-Mass Spectrometry (LC-MS) including Isotopic Ratio Outlier Analysis (IROA)
While GC/MS is the preferred method for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of molecules, particularly those that are non-volatile or thermally labile. nih.govresearchgate.net For a volatile compound like chloroform, direct LC-MS analysis is less common but can be employed with specialized sampling and interface techniques.
Isotopic Ratio Outlier Analysis (IROA) is a sophisticated LC-MS-based method used in metabolomics to distinguish biologically derived signals from experimental noise and artifacts. nih.gov The principle of IROA involves labeling two sample groups with different isotopic signatures. Typically, a control group is grown in a medium containing 95% ¹³C-enriched nutrients, while the experimental group is grown in a medium with 5% ¹³C enrichment. The samples are then mixed, and the unique isotopic patterns of the resulting metabolites are analyzed by LC-MS. nih.gov
While not a standard application for a single volatile compound like this compound, the principles of IROA could be adapted for specific research questions. For instance, in a system where this compound is used as a tracer, IROA could potentially be used to track the incorporation of the ¹³C label into a complex mixture of non-volatile metabolites, helping to elucidate metabolic pathways. The characteristic isotopic patterns generated by the 5% and 95% labeling strategy allow for the determination of the number of carbon atoms in a molecule and its relative abundance between the two sample groups. nih.gov
Advanced Carbon-13 NMR-Based Analytical Strategies for Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of molecules. ¹³C NMR, in particular, provides direct information about the carbon skeleton of a compound.
High-Resolution 1D and 2D Carbon-13 NMR for Mixture Deconvolution
One-dimensional (1D) ¹³C NMR spectroscopy of this compound is straightforward. Due to the ¹³C labeling, the signal will be significantly enhanced compared to its natural abundance (1.1%). The chemical shift of the carbon in chloroform appears at approximately 77.16 ppm in deuterated chloroform (CDCl₃). nmrs.ioreddit.com In a proton-decoupled ¹³C NMR spectrum of this compound, a single sharp peak would be observed. If proton coupling is not removed, this peak will be split into a doublet by the single proton.
In complex mixtures, the deconvolution of overlapping signals in NMR spectra can be challenging. High-resolution 1D and 2D NMR techniques are employed to separate and identify the components of such mixtures. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful. An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, while an HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. For a mixture containing this compound, these techniques could be used to unambiguously assign the signals of the labeled chloroform and differentiate them from other components in the mixture.
The following table provides the expected ¹³C NMR chemical shift for this compound.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity (Proton Coupled) |
|---|---|---|---|
| This compound | CDCl₃ | ~77.16 | Doublet |
Utilization of Hyperpolarized NMR for Enhanced Sensitivity in Analytical Applications
A significant limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio compared to protons. ucsf.edu Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (dDNP), can overcome this limitation by dramatically increasing the polarization of ¹³C nuclei, leading to a signal enhancement of several orders of magnitude. nih.govresearchgate.net
Hyperpolarized NMR is particularly valuable for real-time monitoring of metabolic processes. nih.govresearchgate.net While there are no specific reports on the use of hyperpolarized this compound, the technique could theoretically be applied to enhance its detection in various applications. For instance, in studies tracking the fate of this compound in a biological or environmental system, hyperpolarization could enable its detection at much lower concentrations than would be possible with conventional NMR. This enhanced sensitivity would allow for more detailed and dynamic studies of its transport and transformation.
Chromatographic Separations for Isotope-Labeled Compounds Prior to Spectroscopic Analysis
Effective chromatographic separation is a critical prerequisite for the accurate spectroscopic analysis of this compound, especially when it is present in a complex matrix. The choice of chromatographic technique depends on the volatility and polarity of the compound and the nature of the sample matrix.
For a volatile compound like this compound, gas chromatography (GC) is the most suitable separation method. The selection of the GC column is crucial for achieving good separation from other volatile components in the sample. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase, is typically used for the analysis of halogenated hydrocarbons. The retention time of chloroform on a specific column can be used as an identifying characteristic. For example, on an InertCap 1 column, the retention time for chloroform is reported to be 4.80 minutes under specific conditions. glsciences.com
Liquid chromatography (LC) can also be used, particularly for pre-concentration or clean-up of samples before analysis, although it is less common for the direct separation of highly volatile compounds. Techniques such as solid-phase extraction (SPE) can be employed to isolate chloroform from aqueous samples prior to GC/MS analysis.
The following table provides an example of the retention time for chloroform using gas chromatography.
| Compound | Chromatographic Column | Retention Time (min) |
|---|---|---|
| Chloroform | InertCap 1 (30 m, 0.25 mm I.D., 0.25 µm df) | 4.80 |
Environmental Tracing and Isotopic Signature Analysis Using Chloroform 13c
Principles of Isotopic Fractionation in Natural and Anthropogenic Processes
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. This process occurs due to the slight differences in mass between isotopes, which leads to differences in their physicochemical properties and reaction rates. In the context of chloroform (B151607) (CHCl₃), the ratio of ¹³C to ¹²C, expressed as δ¹³C, can vary depending on the origin and subsequent transformation of the molecule.
Natural and anthropogenic processes exhibit distinct isotopic fractionation patterns. mdpi.com During chemical reactions, molecules containing the lighter isotope (¹²C) tend to react slightly faster than those with the heavier isotope (¹³C). This kinetic isotope effect results in the product of a reaction being depleted in ¹³C (more negative δ¹³C value) and the remaining reactant becoming enriched in ¹³C (less negative or more positive δ¹³C value).
The starting materials for natural and anthropogenic chloroform are isotopically distinct. clu-in.org Natural chloroform is primarily produced through the halogenation of natural organic matter in soils and marine environments. clu-in.org The δ¹³C value of this naturally produced chloroform typically reflects the isotopic signature of the parent organic matter. clu-in.org In contrast, industrially synthesized chloroform is derived from petrochemical sources, which are generally more depleted in ¹³C. clu-in.org This fundamental difference in the isotopic composition of the starting materials provides a primary basis for distinguishing between natural and anthropogenic chloroform in the environment.
Subsequent degradation processes, both biotic and abiotic, further alter the isotopic signature of chloroform. The extent of this alteration, known as the isotope enrichment factor (ε), is characteristic of the specific degradation pathway. mdpi.comresearchgate.net By measuring the change in the δ¹³C value of a chloroform plume, it is possible to identify the degradation mechanisms at play and quantify the extent of natural attenuation. epa.govenviro.wiki
Application of Carbon-13 Labeled Chloroform as a Tracer for Environmental Fate and Transport
Carbon-13 labeled chloroform (¹³CHCl₃) is intentionally used as a tracer in controlled laboratory and field studies to investigate the fate and transport of chloroform in the environment. By introducing chloroform with a known, enriched ¹³C signature, researchers can track its movement and transformation with high precision.
Source Apportionment Studies of Chloroform in Environmental Compartments
A primary application of Chloroform-13C analysis is in source apportionment studies, which aim to differentiate between and quantify the contributions of various sources of chloroform contamination. As mentioned, natural and anthropogenic chloroform sources have characteristically different δ¹³C values.
Studies have shown that industrial chloroform typically has δ¹³C values ranging from -43.2‰ to -63.6‰. clu-in.orgmdpi.com In contrast, chloroform produced naturally in forested soils exhibits δ¹³C values from -22.8‰ to -26.2‰, which is similar to the δ¹³C of the soil organic matter from which it is derived. clu-in.orgmdpi.com This significant difference allows for the clear identification of the predominant source of chloroform contamination in a given environmental setting, such as groundwater or soil gas. clu-in.orgnih.gov By analyzing the δ¹³C of chloroform samples and comparing them to the known signatures of potential sources, the origin of the contamination can be determined.
Table 1: Typical δ¹³C Values of Chloroform from Various Sources
| Source Category | Specific Source | Typical δ¹³C Value (‰) | Reference(s) |
| Anthropogenic | Industrial Production | -43.2 to -63.6 | clu-in.orgmdpi.com |
| Natural | Forest Soil Gas | -22.8 to -26.2 | clu-in.orgmdpi.com |
| Soil Organic Matter | -22.6 to -28.2 | clu-in.orgmdpi.com | |
| Groundwater (Natural Origin) | -22.0 | clu-in.orgmdpi.com |
This table is interactive. Click on the headers to sort the data.
Elucidation of Biotic and Abiotic Degradation Pathways and Kinetics
Compound-Specific Isotope Analysis (CSIA) of chloroform is a powerful tool for elucidating its degradation pathways and determining the kinetics of these reactions. epa.gov As chloroform degrades, the remaining fraction becomes progressively enriched in ¹³C. The magnitude of this enrichment, quantified by the carbon isotope enrichment factor (ε), is specific to the degradation mechanism.
For example, biotic degradation of chloroform to dichloromethane (B109758) (DCM) by Dehalobacter cultures has been shown to have a large carbon isotope enrichment factor of approximately -27.5‰. mdpi.comresearchgate.net This significant fractionation indicates that CSIA can be a highly effective method for monitoring the biodegradation of chloroform in contaminated environments. mdpi.comresearchgate.net In contrast, other biotic and abiotic degradation pathways may exhibit different enrichment factors. For instance, the aerobic cometabolism of other chlorinated ethenes has been shown to have a wide range of carbon isotope enrichment factors, from -1‰ to -20‰. numberanalytics.com
By measuring the ε values in laboratory and field settings, researchers can identify the dominant degradation processes, such as reductive dechlorination, oxidation, or cometabolism. This information is crucial for assessing the potential for natural attenuation and for designing effective remediation strategies.
Table 2: Carbon Isotope Enrichment Factors (ε) for Chloroform Degradation
| Degradation Process | Degrading Agent/Condition | Enrichment Factor (ε) (‰) | Reference(s) |
| Biotic Reductive Dechlorination | Dehalobacter containing culture | -27.5 ± 0.9 | mdpi.comresearchgate.net |
| Abiotic Degradation of 1,1,1-TCA and 1,1-DCA | Various | -26.5 to -1.8 | mdpi.comresearchgate.net |
| Aerobic Cometabolism of TCE | Methylosinus trichosporium OB3b | -1.1 | numberanalytics.com |
This table is interactive. Click on the headers to sort the data. Note: Data for other chlorinated alkanes are included for comparison.
Predictive Modeling of Isotopic Signatures in Environmental Systems
The data obtained from this compound analysis can be integrated into predictive models to simulate the fate and transport of chloroform and its isotopic evolution in complex environmental systems. researchgate.net Reactive transport models (RTMs) are particularly useful for this purpose. clu-in.orgmdpi.comresearchgate.netmdpi.comresearchgate.net These models combine hydrogeological parameters, such as groundwater flow and dispersion, with biogeochemical reaction networks that include isotopic fractionation. researchgate.net
Software such as PHREEQC and BIOCHLOR can be used to develop Isotopic Fractionation-Reactive Transport Models (IF-RTMs). mdpi.comresearchgate.net These models can simulate the changes in both the concentration and the δ¹³C value of chloroform along a contaminant plume's flow path. mdpi.comresearchgate.net By calibrating the model with field data, it is possible to forecast the long-term behavior of the contaminant and assess the effectiveness of natural attenuation or engineered remediation strategies. mdpi.comresearchgate.net
For instance, a calibrated RTM could predict the timeframe required for chloroform concentrations to decrease to acceptable levels through natural degradation processes. mdpi.comresearchgate.net The model can also help to differentiate between concentration decreases due to degradation versus those caused by physical processes like dilution and dispersion, as only degradation will lead to a significant isotopic fractionation. enviro.wiki The integration of CSIA data into these predictive models provides a more robust and comprehensive understanding of contaminant behavior, leading to more informed and effective environmental management decisions. mdpi.comresearchgate.net The development of predictive models for contaminant source apportionment using large isotope datasets is an emerging area, with machine learning algorithms showing promise for interpreting complex multi-isotope data. numberanalytics.comfiveable.me
Safety Considerations and Best Practices in Handling Chloroform 13c in Research Environments
Prevention of Isotopic Contamination
A primary concern when working with any isotopically labeled compound is the prevention of contamination, which can invalidate experimental results. numberanalytics.com For Chloroform-13C, this means preventing its unintended introduction into other samples, and equally, preventing other isotopes from contaminating the this compound stock or experimental setup.
A significant risk in laboratories where both stable and radioactive isotopes are used is cross-contamination. The inadvertent mixing of Carbon-13 labeled compounds with Carbon-14 (¹⁴C) labeled compounds can lead to erroneous data, as many detection methods for radioactivity are not selective. cornell.edu
Key Mitigation Strategies:
| Strategy | Description | Rationale |
| Physical Separation | Store ¹³C and ¹⁴C compounds in separate, clearly labeled locations, such as different freezers, cabinets, or designated shelves. ucmerced.edu Laboratories must be locked when unattended to ensure security. cornell.eduucmerced.edu | Prevents accidental mix-ups and minimizes the risk of contamination from spills or volatile emissions. |
| Dedicated Equipment | Use separate sets of pipettes, glassware, and other handling equipment for stable and radioactive isotopes. | Avoids the transfer of trace amounts of radioactive material to stable isotope experiments, which could lead to false positive signals. |
| Segregated Workspaces | If possible, conduct work with ¹³C and ¹⁴C compounds in different fume hoods or at least in designated, separated areas within the lab. ucmerced.edu | Reduces the chance of airborne cross-contamination, especially with volatile compounds. illinois.edu |
| Meticulous Labeling | All containers must be unambiguously labeled with the compound name, the specific isotope (¹³C or ¹⁴C), and the appropriate hazard warnings. ucmerced.edunumberanalytics.com | Ensures clear identification and prevents misuse. |
Table 1: Strategies to Mitigate Cross-Contamination between Carbon-13 and Carbon-14.
Maintaining a clean working environment is essential to prevent the spread of this compound and ensure analytical accuracy. iaea.org While the decontamination procedures for stable isotopes are aimed at preventing chemical and isotopic contamination rather than radiological hazard, the protocols are similarly rigorous.
Standard Decontamination Procedures:
Surface Protection : Cover work surfaces, such as benchtops and the inside of fume hoods, with disposable, absorbent paper with an impervious backing. ucmerced.edulabmanager.com This contains any minor spills and allows for easy cleanup.
Immediate Cleanup : Spills should be cleaned up immediately. pitt.edu For a volatile compound like chloroform (B151607), this should be done with appropriate absorbent materials (e.g., polypropylene (B1209903) pads) and personal protective equipment. harvard.edu
Routine Cleaning : At the end of each workday, all work surfaces and equipment should be wiped down. ohio.edu A cleaning solution like soap and water can be effective, but specific decontamination solutions may also be used. ous-hf.no
Wipe Tests : Although typically associated with radioactive materials, wipe tests can be adapted to verify the absence of chemical residue in a work area, ensuring that surfaces are clean before a different analysis is performed. cornell.edukingsbay.no
Personnel Decontamination : If skin contact occurs, the area should be flushed thoroughly with water. harvard.edupitt.edu Contaminated clothing must be removed immediately. pitt.eduous-hf.no
Implementation of Personal Protective Equipment and Fume Hood Protocols
Due to its volatility and toxicity, all operations involving this compound must be performed within a certified chemical fume hood to prevent inhalation. harvard.eduillinois.edu The implementation of correct Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. ecplabchem.co.nzeki-chem.com
Recommended PPE and Engineering Controls:
| Control/PPE | Specification | Purpose |
| Engineering Control | Chemical Fume Hood : Operations must be conducted in a properly functioning fume hood. harvard.eduillinois.edu The sash should be kept as low as possible. | To contain volatile vapors and prevent inhalation, which is a primary route of exposure for chloroform. harvard.edu |
| Hand Protection | Gloves : Use gloves with high resistance to chloroform. Standard nitrile gloves offer only splash protection and are penetrated quickly. harvard.edu Viton or PVA (Polyvinyl Acetate) gloves are recommended for extended contact. umich.edu Double gloving may be appropriate. harvard.edu Gloves should be inspected before use and changed frequently. ecplabchem.co.nz | To prevent skin absorption, which can cause irritation and contribute to systemic toxicity. harvard.edu |
| Body Protection | Lab Coat : A lab coat, preferably one that offers chemical resistance, should be worn and kept fully buttoned. eki-chem.com Long pants and closed-toe shoes are required. harvard.edu | To protect skin and personal clothing from splashes and spills. ucmerced.edu |
| Eye Protection | Safety Goggles : Chemical splash goggles are required. harvard.edu If there is a significant splash risk, a face shield should be worn in addition to goggles. umich.edu | To protect the eyes from direct contact with liquid chloroform or its vapors, which can cause irritation. harvard.edu |
Table 2: Personal Protective Equipment (PPE) and Engineering Controls for Handling this compound.
Specialized Waste Management and Disposal Procedures for Isotopically Labeled Chemical Waste
Waste containing this compound is classified as hazardous chemical waste due to the properties of chloroform. The isotopic label requires additional consideration to prevent the ¹³C from interfering with environmental or other research analyses. This waste must not be mixed with general refuse or radioactive waste. ki.se
Waste Disposal Guidelines:
| Waste Type | Handling and Segregation | Labeling Requirements | Disposal Path |
| Solid Waste | Contaminated solid materials (e.g., gloves, absorbent pads, vials) should be collected in a dedicated, sealed container, preferably made of a material compatible with chloroform like polypropylene. harvard.eduki.se This waste must be kept separate from other lab trash and radioactive waste. | The container must be clearly labeled as "Hazardous Waste" and list the contents: "this compound". iisc.ac.in Both the chemical hazard and the isotopic label must be identified. nih.gov | Disposed of through the institution's hazardous chemical waste management program. upenn.edu |
| Liquid Waste | Liquid this compound waste must be collected in a sealable, leak-proof container, compatible with chlorinated solvents. ecplabchem.co.nzupenn.edu Do not mix with other types of chemical waste unless specifically permitted by the waste management program. ki.se Store in secondary containment. umich.edu | The container must be clearly labeled as "Hazardous Waste" and list the contents and approximate concentrations, e.g., "Waste this compound in Methanol". nih.gov | Disposed of through the institution's hazardous chemical waste management program. upenn.edu |
| Sharps | Chemically contaminated sharps (e.g., needles, syringes) must be placed in a designated, puncture-proof sharps container. ki.se | The sharps container must be labeled as "Chemically Contaminated Sharps". upenn.edu | Disposed of as hazardous chemical waste, following institutional guidelines. upenn.edu |
Table 3: Summary of Waste Management Procedures for this compound.
It is imperative to avoid generating "mixed waste" — waste that is both chemically hazardous and radioactive — as its disposal is extremely complex and expensive. upenn.edu Therefore, this compound waste must never be mixed with waste containing radioactive isotopes like ¹⁴C.
Q & A
Q. How should Chloroform-13C be safely handled in laboratory settings?
this compound requires strict adherence to safety protocols due to its acute toxicity (H302, H331) and carcinogenic potential (H351). Key steps include:
- Use in a fume hood with proper ventilation to minimize inhalation risks .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight, labeled containers away from light and heat (density: 1.509 g/mL at 25°C) .
- Dispose of waste via halogenated solvent disposal protocols, adhering to institutional guidelines .
Q. What methodological considerations are critical for quantifying this compound in spectroscopic analyses?
- Nuclear Magnetic Resonance (NMR): Utilize the 13C isotope’s mass shift (M+1) to distinguish it from unlabeled chloroform. Optimize pulse sequences to enhance sensitivity for low-abundance 13C signals .
- Gas Chromatography-Mass Spectrometry (GC-MS): Employ isotopic dilution methods with internal standards (e.g., deuterated chloroform) to improve quantification accuracy .
- Calibrate instruments using reference standards with documented isotopic purity (≥99 atom% 13C) to avoid baseline interference .
Q. How does isotopic purity (99 atom% 13C) impact experimental reproducibility?
High isotopic purity minimizes spectral overlap in NMR and ensures accurate metabolic tracing in isotope-labeling studies. For example:
Q. What are the primary research applications of this compound in biochemistry?
- Metabolic Pathway Tracing: Track 13C incorporation into lipid membranes or nucleic acids to study biosynthetic pathways .
- Solvent Isotope Effects: Investigate kinetic isotope effects (KIEs) in reactions involving hydrogen abstraction, leveraging 13C’s nuclear spin differences .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound toxicity data across studies?
- Systematic Evaluation: Compare exposure scenarios (e.g., dose, duration) and model organisms (rodents vs. human cell lines) to identify species-specific metabolic pathways .
- Mechanistic Studies: Use 13C-labeled chloroform to trace reactive intermediates (e.g., phosgene) in hepatic microsomal assays, linking metabolic activation to toxicity .
- Statistical Meta-Analysis: Apply weight-of-evidence frameworks to assess consistency across in vitro and in vivo datasets .
Q. What strategies optimize this compound synthesis for isotopic labeling in organic chemistry?
- Catalytic Isotope Exchange: Use 13C-enriched methane (13CH4) as a precursor in halogenation reactions to improve yield and purity .
- Purification Protocols: Implement fractional distillation (boiling point: 60.5–61.5°C) followed by silica gel chromatography to remove unreacted 12C contaminants .
- Quality Control: Validate synthetic batches via isotopic ratio mass spectrometry (IRMS) and compare against certified reference materials (e.g., NIST SRM 3185) .
Q. How can spectral interference from this compound be mitigated in multidimensional NMR experiments?
- Pulse Sequence Optimization: Use 13C-decoupling during 1H acquisition or selective excitation pulses to suppress 13C satellite peaks .
- Solvent Suppression Techniques: Apply WATERGATE or presaturation methods to eliminate residual 13CHCl3 signals in aqueous samples .
- Dynamic Nuclear Polarization (DNP): Enhance 13C sensitivity in hyperpolarized NMR, reducing acquisition time and interference .
Q. What experimental controls are essential for reproducibility in this compound-based tracer studies?
- Blank Samples: Include solvent-only controls to account for background 13C signals in mass spectrometry .
- Stability Tests: Monitor 13CHCl3 degradation under storage conditions (e.g., light, temperature) using stability-indicating assays .
- Cross-Validation: Compare results with alternative tracers (e.g., 2H- or 15N-labeled compounds) to confirm pathway specificity .
Q. How do matrix effects influence this compound quantification in complex biological samples?
- Plasma/Serum: Use protein precipitation (acetonitrile/methanol) to reduce matrix-induced ion suppression in LC-MS .
- Tissue Homogenates: Apply solid-phase extraction (SPE) with C18 cartridges to isolate 13CHCl3 from phospholipids and cellular debris .
- Internal Standards: Spike samples with isotopically labeled analogs (e.g., 13CDCl3) to correct for recovery variability .
Q. What advanced spectroscopic techniques leverage this compound’s unique properties?
- Isotope-Edited IR Spectroscopy: Resolve 13C=O vibrational modes in protein-ligand binding studies, distinguishing labeled from unlabeled species .
- Heteronuclear Single Quantum Coherence (HSQC): Map 13C-1H correlations in macromolecular structures without 12C background noise .
- Time-Resolved FTIR: Monitor 13C-labeled reaction intermediates in real-time, elucidating kinetic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
